Diethyl (ethoxyacetyl)phosphonate (CAS 30492-56-9): A Comprehensive Technical Guide for Synthetic and Medicinal Chemists
Diethyl (ethoxyacetyl)phosphonate (CAS 30492-56-9): A Comprehensive Technical Guide for Synthetic and Medicinal Chemists
Introduction
Diethyl (ethoxyacetyl)phosphonate is a versatile organophosphorus reagent that has garnered significant interest within the scientific community, particularly among researchers, scientists, and drug development professionals. Its unique structural features make it a valuable tool in modern organic synthesis, most notably in the Horner-Wadsworth-Emmons reaction for the stereoselective formation of carbon-carbon double bonds. This guide provides an in-depth exploration of the synthesis, properties, and applications of Diethyl (ethoxyacetyl)phosphonate, with a focus on its practical utility in the laboratory and its emerging role in the synthesis of complex molecular architectures relevant to medicinal chemistry. We will delve into the mechanistic underpinnings of its reactivity, provide detailed experimental protocols, and discuss its potential in the development of novel therapeutic agents.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a reagent is paramount for its effective and safe use in the laboratory. The key properties of Diethyl (ethoxyacetyl)phosphonate are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 30492-56-9 | [1] |
| Molecular Formula | C₈H₁₇O₅P | [1] |
| Molecular Weight | 224.19 g/mol | [1] |
| IUPAC Name | diethyl (2-ethoxy-2-oxoethyl)phosphonate | [1] |
| Synonyms | Phosphonic acid, (ethoxyacetyl)-, diethyl ester; Triethyl phosphonoacetate | [1] |
| Appearance | Colorless liquid | Inferred from similar compounds |
| Boiling Point | 142-145 °C at 9 mmHg | [2] |
| Melting Point | -24 °C | [1] |
| Density | 1.115 - 1.13 g/cm³ at 25 °C | [1] |
| Refractive Index (n²⁰/D) | 1.431 | [2] |
Synthesis of Diethyl (ethoxyacetyl)phosphonate
The most common and efficient method for the synthesis of phosphonates is the Michaelis-Arbuzov reaction. This reaction involves the treatment of a trialkyl phosphite with an alkyl halide. For Diethyl (ethoxyacetyl)phosphonate, the logical precursors are triethyl phosphite and an ethoxyacetyl halide, typically ethoxyacetyl chloride.
Caption: General workflow of the Horner-Wadsworth-Emmons reaction.
Experimental Protocol: Horner-Wadsworth-Emmons Reaction with Benzaldehyde
This protocol provides a representative example of an HWE reaction using Diethyl (ethoxyacetyl)phosphonate.
Materials:
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Diethyl (ethoxyacetyl)phosphonate
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Sodium hydride (NaH), 60% dispersion in mineral oil
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Anhydrous tetrahydrofuran (THF)
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Benzaldehyde
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
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Rotary evaporator
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Silica gel for column chromatography
Procedure:
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Carbanion Formation: To a suspension of sodium hydride (1.1 equivalents) in anhydrous THF under an inert atmosphere at 0 °C, add a solution of Diethyl (ethoxyacetyl)phosphonate (1.0 equivalent) in anhydrous THF dropwise.
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Reaction with Aldehyde: Stir the mixture at 0 °C for 30 minutes, then add a solution of benzaldehyde (1.0 equivalent) in anhydrous THF dropwise.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
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Workup: Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
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Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by silica gel column chromatography to afford the desired α,β-unsaturated ester.
Self-Validation: The structure of the product can be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, MS). The stereochemistry (E/Z ratio) can be determined from the coupling constants of the vinylic protons in the ¹H NMR spectrum.
Applications in Drug Development
Phosphonates are widely recognized as valuable building blocks in medicinal chemistry, often serving as non-hydrolyzable mimics of phosphates in biological systems. [3]Their incorporation into drug candidates can enhance metabolic stability and improve pharmacokinetic profiles. Diethyl (ethoxyacetyl)phosphonate, as a precursor to α,β-unsaturated esters, provides access to a variety of molecular scaffolds that are prevalent in biologically active compounds.
For instance, the α,β-unsaturated ester moiety is a key structural feature in numerous natural products and synthetic compounds with a wide range of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties. The Horner-Wadsworth-Emmons reaction using functionalized phosphonates like Diethyl (ethoxyacetyl)phosphonate is a cornerstone in the synthesis of these complex molecules. [] While specific examples detailing the direct use of Diethyl (ethoxyacetyl)phosphonate in the synthesis of marketed drugs are not readily available in the public domain, its utility can be inferred from the synthesis of analogous structures. For example, similar phosphonates are employed in the synthesis of peptide bond isosteres and analogues of amino acids, which are critical components in the design of enzyme inhibitors. []
Safety and Handling
Diethyl (ethoxyacetyl)phosphonate should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. It is classified as hazardous, with risk statements indicating it is harmful to aquatic organisms and may cause long-term adverse effects in the aquatic environment. [2]All waste must be disposed of in accordance with local, state, and federal regulations.
Conclusion
Diethyl (ethoxyacetyl)phosphonate is a valuable and versatile reagent in modern organic synthesis. Its primary application in the Horner-Wadsworth-Emmons reaction provides a reliable method for the stereoselective synthesis of α,β-unsaturated esters, which are important intermediates in the synthesis of a wide range of biologically active molecules. This guide has provided a comprehensive overview of its properties, synthesis, and reactivity, along with practical experimental protocols. As the demand for novel and complex molecular architectures in drug discovery continues to grow, the utility of reagents like Diethyl (ethoxyacetyl)phosphonate is expected to expand, making it an indispensable tool for synthetic and medicinal chemists.
References
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National Center for Biotechnology Information. (n.d.). Diethyl (2,2-diethoxyethyl)phosphonate. PubChem. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Diethyl ethylphosphonate. PubChem. Retrieved from [Link]
- Krečmerová, M., Majer, P., Rais, R., & Slusher, B. S. (2022). Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. Frontiers in Chemistry, 10, 904797.
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Organic Syntheses. (n.d.). diethyl [(2-tetrahydropyranyloxy)methyl]phosphonate. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information - Metal-free phosphonation of heteroarene N-oxides with trialkyl phosphite at room temperature. Retrieved from [Link]
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Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]
- Rodriguez, M., Heitz, A., & Martinez, J. (1992). "Carba" peptide bond surrogates. Different approaches to Gly-psi(CH2-CH2)-D,L-Xaa pseudo-dipeptide units. International Journal of Peptide and Protein Research, 39(3), 273–277.
- Acetic Acid Mediated Synthesis of Phosphonate-Substituted Titanium Oxo Clusters. (2014). Inorganic chemistry, 53(6), 2856–2862.
- Use of diethyl(2-methylpyrrolidin-2-yl)phosphonate as a highly sensitive extra- and intracellular P-31 NMR pH indicator in isolated organs - Direct NMR evidence of acidic compartments in the ischemic and reperfused rat liver. (2000). The Journal of biological chemistry, 275(23), 17813–17819.
- The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents. (2022). International journal of molecular sciences, 23(20), 12267.
